molecular formula C16H15NO3S B2371631 N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide CAS No. 2034572-70-6

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2371631
CAS No.: 2034572-70-6
M. Wt: 301.36
InChI Key: AYSOZHYAKLCLLI-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features both furan and benzothiophene moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and benzothiophene intermediates, followed by their coupling under specific conditions. For instance, the furan moiety can be synthesized through the reaction of furfural with appropriate reagents, while the benzothiophene structure can be obtained via cyclization reactions involving sulfur-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans and benzothiophenes, which can further undergo additional functionalization to yield a wide range of derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of furan and benzothiophene rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,14-7-4-8-20-14)10-17-15(18)13-9-11-5-2-3-6-12(11)21-13/h2-9,19H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSOZHYAKLCLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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